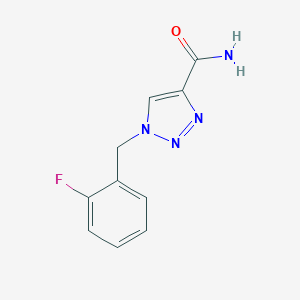

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción general

Descripción

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2-fluorobenzyl bromide with sodium azide to form 2-fluorobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl carboxamide to yield the desired triazole compound. The reaction conditions usually involve the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as an antimicrobial agent. Its triazole ring is known for conferring antifungal properties. Research has shown that derivatives of this compound exhibit significant activity against various fungal strains, making it a candidate for developing new antifungal medications.

Cancer Research

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in certain cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate its potential in treating neurodegenerative diseases by modulating neuroinflammatory responses.

Agricultural Applications

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing novel pesticides. Its efficacy against specific pests has been documented in agricultural trials, indicating its potential to enhance crop protection while minimizing environmental impact.

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. The incorporation of triazole moieties into polymer matrices can improve their stability and functionality.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of established antifungal agents against several pathogenic fungi.

Case Study 2: Cancer Research

Research conducted at a prominent cancer research institute assessed the cytotoxic effects of this compound on breast cancer cells. The findings revealed a dose-dependent inhibition of cell growth and highlighted its potential as a lead compound for further development.

Case Study 3: Agricultural Trials

Field trials conducted by an agricultural research organization tested the efficacy of this compound as a pesticide. The results demonstrated significant pest control with minimal adverse effects on non-target organisms, suggesting its viability as an environmentally friendly pesticide alternative.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anti-cancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Fluorobenzene: A simpler aromatic compound with a fluorine substituent.

1-(2-Fluorobenzyl)-3-Butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine: Another fluorobenzyl derivative with different biological activities.

Uniqueness

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its triazole ring, which imparts unique chemical and biological properties.

Actividad Biológica

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 106308-41-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to triazole derivatives, which are known for their diverse biological properties including anti-inflammatory, anticonvulsant, and neuroprotective effects.

- Molecular Formula : C10H9FN4O

- Molecular Weight : 220.20 g/mol

- IUPAC Name : 1-[(2-fluorophenyl)methyl]triazole-4-carboxamide

- SMILES Notation : NC(=O)c1cn(Cc2ccccc2F)nn1

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity. It has been studied as a related compound to Rufinamide, an established anticonvulsant drug. The mechanism of action may involve modulation of sodium channels or other neurotransmitter systems, although specific pathways remain to be fully elucidated .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in various studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cell models. This activity is thought to be mediated through the inhibition of the NF-κB signaling pathway .

Neuroprotective Effects

In vitro studies have reported that this compound can protect neuronal cells from amyloid-beta-induced toxicity. It exhibits neuroprotective effects by reducing reactive oxygen species (ROS) generation and preventing neuronal cell death . Additionally, it has shown potential in improving cognitive functions in animal models of Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. In the case of this compound:

- The presence of the fluorine atom enhances lipophilicity and may improve blood-brain barrier permeability.

- Substituents on the benzyl moiety can significantly affect its inhibitory activity against cholinesterases and other targets .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-8-4-2-1-3-7(8)5-15-6-9(10(12)16)13-14-15/h1-4,6H,5H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVCWRVIISPNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106308-41-2 | |

| Record name | Desfluororufinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORORUFINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646E5NT95T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.